molecular formula C15H15ClN2O3S B5765662 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 59477-42-8

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5765662
CAS No.: 59477-42-8
M. Wt: 338.8 g/mol
InChI Key: XFVDILBUTKRLKP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound that serves as an important building block in various chemical syntheses. It is known for its role as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In the case of glyburide synthesis, it acts as an intermediate that undergoes further chemical transformations to produce the active drug. The molecular pathways involved include the inhibition of specific enzymes and receptors related to glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific structural features and its role as an intermediate in the synthesis of glyburide. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industrial production .

Properties

IUPAC Name

4-chloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(8-2-11)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVDILBUTKRLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358293
Record name ST50592206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59477-42-8
Record name ST50592206
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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